Methyl 5-bromo-4-iodonicotinate
Description
Methyl 5-bromo-4-iodonicotinate is a halogenated pyridine derivative with a molecular formula C₈H₅BrINO₂. It belongs to the nicotinic acid ester family, characterized by a pyridine ring substituted with bromine (Br) at position 5, iodine (I) at position 4, and a methyl ester group at the carboxyl position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabled by the halogen substituents . Its structural complexity and halogen positioning make it a valuable precursor for synthesizing heterocyclic compounds with tailored electronic and steric properties.
Properties
IUPAC Name |
methyl 5-bromo-4-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQRAYFGASCVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-bromo-4-iodonicotinate (CAS Number: 1529795-01-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by the presence of bromine and iodine substituents. Its molecular formula is , with a molar mass of approximately 256.93 g/mol. The compound's structure can be depicted as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study involving various derivatives of iodinated nicotinates demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the activation of caspases and modulation of the cell cycle, particularly in breast cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions of this compound with biological targets. These studies typically utilize software to predict how the compound binds to specific receptors or enzymes, which is crucial for understanding its mechanism of action.
For instance, docking simulations have indicated that this compound can bind effectively to certain protein targets involved in cancer signaling pathways, enhancing its potential as a therapeutic agent .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results showed that the compound exhibited MIC values comparable to existing antibiotics, highlighting its potential application in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-bromo-4-iodonicotinate with analogs based on structural features, reactivity, and applications. Key compounds are selected from high-similarity entries in chemical databases and synthesis reports (see Table 1 for summary).
Methyl 6-bromo-4-chloronicotinate (CAS 1256789-73-7)
- Structural Differences : Bromine at position 6 and chlorine at position 4 (vs. bromine at 5 and iodine at 4 in the target compound).
- Reactivity : The chlorine substituent is less reactive in cross-coupling reactions compared to iodine, reducing its utility in metal-catalyzed transformations. However, bromine at position 6 may enhance regioselectivity in nucleophilic substitutions.
- Similarity Score : 0.95 (indicating high structural overlap) .
Methyl 5-bromo-4-methylpicolinate (CAS 886365-06-6)
- Structural Differences : Methyl group at position 4 instead of iodine.
- Reactivity : The methyl group introduces steric hindrance, limiting accessibility for electrophilic attacks. This compound is less reactive in halogen-exchange reactions but may exhibit improved stability under acidic conditions.
- Similarity Score : 0.92 .
Methyl 5-bromo-4-chloronicotinate (CAS 1256808-62-4)
- Structural Differences : Chlorine replaces iodine at position 4.
- Reactivity : Chlorine’s weaker leaving-group ability compared to iodine reduces efficiency in nucleophilic aromatic substitution. However, it may offer cost advantages in large-scale syntheses.
- Similarity Score : 0.76 .
2-Bromo-4-chloro-5-methylpyridine (CAS 1033203-40-5)
Data Tables
Table 1: Comparative Properties of this compound and Analogs
Research Findings and Implications
- Electronic Effects: The electron-withdrawing ester group in this compound enhances the electrophilicity of the pyridine ring, facilitating metal insertion in cross-coupling reactions compared to non-ester analogs .
- Steric Considerations : Methyl or bulkier substituents at position 4 (e.g., in Methyl 5-bromo-4-methylpicolinate) reduce reaction yields in palladium-catalyzed reactions due to steric clashes with catalysts .
- Cost vs. Reactivity : While iodine offers superior reactivity, chlorine-substituted analogs (e.g., Methyl 5-bromo-4-chloronicotinate) are preferred in industrial settings for cost efficiency, albeit with slower reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
